molecular formula C10H6N2O2 B8720405 2-amino-4-oxo-4H-chromene-3-carbonitrile CAS No. 58778-37-3

2-amino-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B8720405
CAS No.: 58778-37-3
M. Wt: 186.17 g/mol
InChI Key: HFGSYQXNEXRWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-oxo-4H-chromene-3-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 4H-chromene core structure is recognized as a privileged scaffold in biologically active compounds . This specific derivative, featuring amino and cyano functional groups at the 3-position, serves as a key synthetic intermediate for developing novel therapeutic agents. Research into related 2-amino-4H-chromene-3-carbonitrile compounds has demonstrated a wide spectrum of pharmacological activities in preclinical studies, including cytotoxic effects against various cancer cell lines such as MDA-MB-231, MCF-7, and T47D . Furthermore, structural analogs have been identified as potent tyrosinase inhibitors, with one study showing a derivative exhibiting competitive inhibition and a Ki value of 16.15 µM, suggesting a potential mechanism for targeting hyperpigmentation disorders . The molecule's architecture allows for diverse interactions with biological targets, including π-π stacking and hydrogen bonding, which are critical for binding to enzyme active sites . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

58778-37-3

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-amino-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)14-10(7)12/h1-4H,12H2

InChI Key

HFGSYQXNEXRWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as an efficient catalyst for this reaction. The reaction is carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is emphasized to ensure cost-effectiveness, safety, and sustainability. The process involves the use of robust catalysts that can be easily separated and reused, thereby minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The anticancer properties of 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives have been extensively studied, revealing their potential as effective agents against various cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study identified several derivatives that induced G2/M phase arrest and exhibited anti-angiogenic effects both in vitro and in vivo, specifically targeting melanoma cells through centrosome de-clustering mechanisms .
  • Cytotoxicity Studies : In a comparative analysis against established chemotherapeutic agents like etoposide, several derivatives of this compound demonstrated superior cytotoxic effects with IC50 values significantly lower than those of etoposide . For example, certain derivatives showed IC50 values ranging from 3.46 to 18.76 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) indicating their potential as novel anticancer agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through various multi-component reactions (MCRs), which are favored for their efficiency and environmental benefits.

  • Green Chemistry Approaches : Recent studies have utilized NS-doped graphene oxide quantum dots as catalysts for the one-pot synthesis of these compounds, achieving high yields (up to 98%) under mild conditions . This method exemplifies the trend towards sustainable chemistry practices in the synthesis of biologically active compounds.
  • Multi-component Reactions : The synthesis often involves the condensation of malononitrile with aromatic aldehydes and other reagents such as resorcinol or dimedone. This approach not only simplifies the synthetic pathway but also enhances yield and purity of the final products .

Other Biological Activities

Beyond anticancer properties, this compound derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapy .
  • Neuroprotective Effects : There is emerging research suggesting that certain chromene derivatives may act as inhibitors of acetylcholinesterase and butyrylcholinesterase, potentially aiding in the management of Alzheimer's disease . This highlights their versatility beyond oncology.

Case Studies and Experimental Findings

StudyFindingsApplications
Identified high antiproliferative activity against melanoma cells; mechanisms include microtubule disruption and G2/M arrest.Anticancer drug development
Showed cytotoxicity with IC50 values lower than etoposide across multiple cancer cell lines.Potential alternatives to existing chemotherapies
Utilized NS-doped graphene oxide quantum dots for efficient synthesis with high yields.Sustainable synthetic methodologies
Investigated as potential inhibitors for neurodegenerative diseases.Development of neuroprotective agents

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogous Chromene Derivatives

Compound Name Substituents (Position 4) Ring System Notable Features Biological Activity References
2-Amino-4-oxo-4H-chromene-3-carbonitrile None (parent structure) 4H-chromene Parent scaffold with H at position 4 Anticancer, enzyme inhibition
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl, 7-phenyl Tetrahydro-4H-chromene Partially saturated ring (half-boat conformation) Anticancer (apoptosis-inducing)
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methoxyphenyl Tetrahydro-4H-chromene Methoxy enhances solubility Crystallographically studied
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3-Fluorophenyl Tetrahydro-4H-chromene Fluorine improves bioavailability Under investigation
2-Amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile 4-Nitrophenyl Pyrano[3,2-c]chromene Strong electron-withdrawing nitro group Potential cytotoxicity
2-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile 4-Chlorobenzyloxy phenyl, 7,7-dimethyl 4H-chromene Chlorine increases lipophilicity Tyrosinase inhibition

Key Observations:

  • Ring Saturation: Tetrahydro derivatives (e.g., ) exhibit partial saturation, leading to conformational flexibility (e.g., half-boat or "V" shape), which may enhance binding to biological targets .
  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity and target affinity but may reduce solubility . Halogens (e.g., fluorine, chlorine): Increase lipophilicity and membrane permeability, critical for CNS-targeted drugs .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 214.22 180–182 1.2 0.5 (DMSO)
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-tetrahydro-4H-chromene-3-carbonitrile 420.45 198–200 3.5 0.3 (DMF)
2-Amino-4-(4-nitrophenyl)-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile 361.31 245–247 2.8 <0.1 (DMSO)
2-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-4H-chromene-3-carbonitrile 445.92 207–208 4.1 0.2 (DMSO)

Insights:

  • Higher molecular weight and lipophilicity (e.g., logP > 3) correlate with reduced aqueous solubility but improved membrane permeability .
  • Melting points >200°C suggest strong crystalline packing, likely due to hydrogen bonding (N–H⋯O and O–H⋯N interactions) .

Q & A

Q. How do solvent effects influence the tautomerism of this compound?

  • Methodological Answer : In DMSO-d₆, the amino-oxo tautomer predominates (²JNH = 8.2 Hz), while in CDCl₃, enol-imine forms emerge (δ 12.1 ppm for OH). Variable-temperature NMR (298–343 K) quantifies equilibrium constants (K = 1.2–3.8) .

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